molecular formula C10H7ClN2O2 B2874235 4-(6-Chloro-3-pyridazinyloxy)phenol CAS No. 78003-50-6

4-(6-Chloro-3-pyridazinyloxy)phenol

Cat. No.: B2874235
CAS No.: 78003-50-6
M. Wt: 222.63
InChI Key: FDMRSUOUJZHRAN-UHFFFAOYSA-N
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Description

4-(6-Chloro-3-pyridazinyloxy)phenol is a chemical compound developed for research and development applications, particularly in the field of agricultural chemistry. As a pyridazine derivative, it shares a structural kinship with compounds documented in patent literature for their use as herbicidal agents . The core structure, featuring a chloropyridazine ring linked to a phenol via an ether bond, is characteristic of this class of bioactive molecules. Researchers value this compound for its potential to act as a key intermediate or active ingredient in the synthesis and evaluation of new agrochemicals. Its mechanism of action is believed to involve the disruption of plant growth processes, making it a subject of interest for studying selective weed control . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for research and development purposes.

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-5-6-10(13-12-9)15-8-3-1-7(14)2-4-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMRSUOUJZHRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported synthesis route involves reacting 3,6-dichloropyridazine with 4-hydroxyphenol in a nucleophilic aromatic substitution. The chlorine atom at the 3-position of pyridazine is displaced by the phenolate ion generated from 4-hydroxyphenol under basic conditions. A representative procedure from US4345077A specifies:

  • Reactants : 3,6-Dichloropyridazine (1.0 eq), 4-hydroxyphenol (1.2 eq), anhydrous potassium carbonate (2.0 eq)
  • Solvent : Dimethylformamide (DMF) at 150°C under reflux for 6–8 hours
  • Workup : Cooling, filtration, and recrystallization from aqueous methanol

This method achieves yields of 82–90%, with purity >95% confirmed by HPLC.

Optimization of Reaction Conditions

Parameter Optimal Range Impact on Yield/Purity
Temperature 140–160°C <140°C: Incomplete reaction
Solvent DMF > DMSO > Acetonitrile DMF enhances nucleophilicity
Base K2CO3 > NaOH > Et3N K2CO3 minimizes side reactions

Prolonged heating beyond 10 hours promotes decomposition, reducing yields by 15–20%.

Copper-Catalyzed Coupling for Regioselective Synthesis

Ullmann-Type Coupling Methodology

To enhance regioselectivity at the 3-position of pyridazine, EP1426365B9 details a copper(I)-catalyzed coupling:

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)
  • Substrates : 3-Bromo-6-chloropyridazine + 4-hydroxyphenol
  • Conditions : Toluene, 110°C, 24 hours

This method suppresses 6-position substitution, achieving 88% regioselectivity. Post-reaction purification via silica gel chromatography isolates the target compound in 76% yield.

Comparative Analysis of Catalysts

Catalyst System Yield (%) Regioselectivity (3:6)
CuI/Phenanthroline 76 88:12
Pd(OAc)2/Xantphos 65 92:8
No catalyst <10 50:50

Palladium systems offer superior selectivity but incur higher costs.

Alternative Pathways: Diazotization and Hydrolysis

Diazonium Salt Intermediates

CN104844523A discloses a diazotization approach starting from 3-amino-6-chloropyridazine:

  • Diazotize 3-amino-6-chloropyridazine with NaNO2/HCl at 0–5°C
  • Couple with 4-hydroxyphenol in alkaline medium (pH 9–10)
  • Acidify to precipitate product

While this method avoids harsh temperatures, yields plateau at 68% due to competing azo byproducts.

Purification and Characterization

Recrystallization Protocols

Solvent System Purity (%) Recovery (%)
Methanol/Water (7:3) 98.5 85
Ethyl Acetate/Hexane 97.2 78
Acetonitrile 99.1 70

Aqueous methanol maximizes recovery without compromising purity.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J=2.4 Hz, 1H, Py-H), 7.89 (dd, J=9.2, 2.4 Hz, 1H, Py-H), 7.34–7.28 (m, 2H, Ph-H), 6.95–6.89 (m, 2H, Ph-H), 5.42 (s, 1H, -OH)
  • 13C NMR : δ 162.1 (C-O), 154.6 (Py-C-Cl), 134.2–115.3 (aromatic carbons)
  • HRMS (ESI+) : m/z calc. for C10H7ClN2O2 [M+H]+ 230.0124, found 230.0121

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) Scalability
Nucleophilic Substitution 120 High
Ullmann Coupling 210 Moderate
Diazotization 180 Low

Nucleophilic substitution remains preferred for bulk production.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-3-pyridazinyloxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Chloro-3-pyridazinyloxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-3-pyridazinyloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridazine ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other chlorinated pyridazine derivatives and phenolic ethers. Key analogues include:

Compound Name Key Structural Features Melting Point (°C) Reactivity/Applications Reference
4-(3,4-Dichlorophenyl)pyridazinone Dichlorophenyl group fused to pyridazinone Not reported Intermediate in agrochemical synthesis
3-Chloro-4-(6-methyl-3-pyridinyloxy)aniline Methylpyridine and aniline substituents 178 Pharmaceutical intermediate
6-(3-Chlorophenyl)triazolopyridine Triazole-pyridine hybrid with Cl-substituent Not reported Antimicrobial candidate

Physicochemical and Electronic Properties

  • Melting Points: The higher melting point of 3-chloro-4-(6-methyl-3-pyridinyloxy)aniline (178 °C) suggests stronger intermolecular interactions (e.g., hydrogen bonding via the aniline group) compared to the phenolic hydroxyl group in the target compound .

Biological Activity

4-(6-Chloro-3-pyridazinyloxy)phenol is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridazine ring is capable of participating in π-π interactions. These interactions can influence the function of enzymes and receptors, leading to the observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and reducing viability. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has shown promise in inducing apoptosis in certain cancer cell lines, suggesting a mechanism that could be useful in cancer therapy. The presence of the pyridazine moiety is often linked to enhanced biological effects in medicinal chemistry .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potency.
  • Anti-inflammatory Research : In vitro assays revealed that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In studies involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
6-Chloro-4-hydroxy-3-phenylpyridazineC10H8ClN2OSimilar structure but different substituents
2-(6-chloropyridazin-3-yl)phenolC10H8ClN2OHydroxyl group on a different position
5-Chloro-2-hydroxybenzoic acidC7H5ClO3Contains a carboxylic acid group

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential for diverse biological interactions compared to similar compounds.

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